molecular formula C8H5N3S B1465275 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1072206-52-0

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1465275
CAS No.: 1072206-52-0
M. Wt: 175.21 g/mol
InChI Key: CYLAKPPVVDLALH-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity and subsequent modulation of biochemical pathways .

Additionally, this compound can interact with proteins involved in cell signaling, such as receptors and transcription factors. These interactions can alter the conformation and function of the proteins, thereby influencing cellular responses to external stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules contributes to its versatility in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with signaling pathways that regulate cell growth and division . This inhibition is often achieved through the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through various pathways. This can lead to changes in energy production, biosynthesis, and overall cellular homeostasis . The compound’s impact on gene expression is also notable, as it can modulate the transcription of genes involved in critical cellular processes, such as apoptosis, differentiation, and stress response.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to enzymes and receptors often involves specific interactions with amino acid residues in the active or binding sites, leading to conformational changes that affect the function of the target biomolecule .

In terms of enzyme inhibition, this compound can act as a competitive or non-competitive inhibitor, depending on the enzyme and the nature of the interaction. This inhibition can result in the blockade of substrate binding or the disruption of catalytic activity, ultimately affecting the biochemical pathway in which the enzyme is involved . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light, heat, or reactive chemicals can lead to the breakdown of the compound and a reduction in its efficacy.

In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist over extended periods, depending on the concentration and duration of exposure . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation, alterations in metabolic activity, and changes in gene expression. These effects highlight the potential of this compound as a therapeutic agent with lasting impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and modulate biochemical pathways without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances.

Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health . These findings underscore the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted.

The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting cellular energy production, biosynthesis, and detoxification processes . The interactions with cofactors, such as NADH and glutathione, play a crucial role in the compound’s metabolism and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Additionally, the compound can be found in the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular proteins and its role in biochemical pathways . The subcellular localization of this compound can affect its efficacy and specificity in modulating cellular processes.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships .

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAKPPVVDLALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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